molecular formula C31H32N2O5 B12281354 5'-Benzyloxy Carvedilol

5'-Benzyloxy Carvedilol

Cat. No.: B12281354
M. Wt: 512.6 g/mol
InChI Key: VZHXJWOZEWRBDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for 5'-Benzyloxy Carvedilol is 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol . This nomenclature reflects its complex polycyclic structure, which integrates three distinct pharmacophores:

  • A 9H-carbazole moiety at position 4, contributing to its beta-adrenergic antagonism.
  • A propanolamine side chain with an ethylamino group, critical for alpha-1 adrenergic receptor interactions.
  • A benzyloxy-substituted phenoxy group at the 5' position, enhancing lipophilicity and modulating receptor affinity.

The molecular formula is C₃₁H₃₂N₂O₅ , with a molecular weight of 512.6 g/mol . Structural analysis reveals that the benzyloxy group (-OCH₂C₆H₅) is appended to the phenolic oxygen at the 5' position of the methoxyphenoxy ring, distinguishing it from parent Carvedilol (C₂₄H₂₆N₂O₄).

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 887353-00-6 . Additional identifiers include:

  • PubChem CID : 29973567 (for the R-enantiomer)
  • Synonym : 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol

A comparative analysis of related derivatives is provided below:

Compound CAS Number Molecular Formula Key Structural Feature
5'-Benzyloxy Carvedilol 887353-00-6 C₃₁H₃₂N₂O₅ 5'-O-Benzyl substitution
Carvedilol 72956-09-3 C₂₄H₂₆N₂O₄ Unmodified phenolic hydroxyl
4'-Benzyloxy Carvedilol 887352-95-6 C₃₁H₃₂N₂O₅ 4'-O-Benzyl substitution

Stereochemical Considerations: R-Enantiomer Specificity

5'-Benzyloxy Carvedilol retains the single chiral center of its parent compound, located at the C-2 position of the propanolamine side chain. The stereochemistry of this center dictates pharmacological activity:

  • (R)-(+)-5'-Benzyloxy Carvedilol (CAS 1217637-76-7): Exhibits reduced beta-1 adrenergic receptor affinity compared to the S-enantiomer but retains alpha-1 blocking activity.
  • (S)-(-)-5'-Benzyloxy Carvedilol : Predominantly responsible for beta-adrenergic antagonism, analogous to native Carvedilol’s stereoselectivity.

Enantiomeric separation is achieved via chiral chromatography or asymmetric synthesis. The R-enantiomer’s synthesis typically involves:

  • Chiral resolution of racemic Carvedilol precursors.
  • Regioselective benzylation using benzyl bromide under alkaline conditions.

The table below summarizes stereochemical properties:

Property R-Enantiomer S-Enantiomer
CAS Number 1217637-76-7 Not publicly disclosed
Alpha-1 Activity Potent (KB = 14–16 nM) Equally potent
Beta-1 Activity Weak (KB ≈ 45 nM) Strong (KB = 0.4 nM)
Synthetic Accessibility Commercially available Requires enantioselective synthesis

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methoxy-5-Benzyloxyphenoxy)ethylamine

The benzyl-protected amine intermediate is synthesized via sequential functionalization of 5-hydroxy-2-methoxyphenol:

Step 1: Benzylation of 5-Hydroxy-2-Methoxyphenol
5-Hydroxy-2-methoxyphenol undergoes O-benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone or DMF. This step achieves >90% yield under reflux conditions (24 h).

Step 2: Formation of Ethylamine Side Chain
The benzylated phenol reacts with 2-chloroethylamine hydrochloride in a nucleophilic substitution reaction. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) in aqueous NaOH/toluene at 80°C for 12 h yields 2-(2-methoxy-5-benzyloxyphenoxy)ethylamine (75–82% yield).

Epoxide Ring-Opening with 4-(Oxiranylmethoxy)-9H-Carbazole

The key coupling step involves reacting the benzyl-protected amine with 4-(oxiranylmethoxy)-9H-carbazole (epoxide intermediate):

Reaction Conditions

  • Solvent: Isopropanol or DMSO (to minimize bis-adduct formation).
  • Base: Anhydrous K₂CO₃ (2.5 equiv) to deprotonate the amine.
  • Temperature: 80–90°C under argon for 5–6 h.

Mechanism
The amine attacks the less hindered carbon of the epoxide, forming a secondary alcohol. DMSO suppresses bis-impurity (<7%) by stabilizing transition states.

Workup

  • Filtration: Remove salts and concentrate the solvent.
  • Extraction: Ethyl acetate/water partitioning to isolate the crude product.
  • Crystallization: Ethyl acetate with activated carbon yields 5'-benzyloxy carvedilol (45–64% yield).

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Parameter Isopropanol DMSO
Reaction Time 5 h 15–20 h
Bis-Impurity 1.2–1.5% 5–7%
Yield 45% 68%

DMSO prolongs reaction time but improves yield, while isopropanol favors impurity control.

Catalytic Hydrogenation for Chiral Resolution

Racemic 5'-benzyloxy carvedilol is resolved using Pd/C (10% w/w) in ethyl acetate under H₂ (45–50°C, 8 h). The (R)-enantiomer is isolated via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10).

Critical Analysis of Methodologies

Advantages of Benzyl Protection

  • Stability: The benzyl group prevents oxidation of the 5'-phenolic hydroxyl during synthesis.
  • Ease of Deprotection: Optional catalytic hydrogenation allows conversion to carvedilol if needed.

Impurity Profiling and Control

  • Major Impurities: Bis-adduct (1-[9H-carbazol-4-yloxy]-3-[bis(2-(2-methoxy-5-benzyloxyphenoxy)ethyl)amino]propan-2-ol).
  • Mitigation:
    • Leaching: Crude product washed with toluene (3×) reduces bis-impurity to <0.5%.
    • Acid-Base Treatment: Adjusting pH to 4–5 selectively precipitates carvedilol as a hydrochloride salt.

Comparative Data on Synthetic Approaches

Method Yield (%) Purity (%) Key Advantage
Isopropanol/K₂CO₃ 45 98.5 Low bis-impurity
DMSO/Anhydrous Conditions 68 97.2 High yield
Catalytic Hydrogenation 84 99.8 Enantiomeric purity (R >99%)

Chemical Reactions Analysis

Key Intermediates and Steps

  • Intermediate II : 4-(oxirane-2-ylmethoxy)-9H-carbazole is prepared by reacting 4-hydroxycarbazole with 2-(bromomethyl)oxirane in DMSO. This reaction proceeds at 45°C for 16 hours, yielding the intermediate in moderate yields (31% and 24% in two crops) .

  • Intermediate III : 2-(2-methoxyphenoxy)ethylamine serves as the amine component for subsequent reactions .

  • Benzylated Amine (Compound V) : N-[2-(2'-methoxyphenoxy)-ethyl]-benzylamine is used to introduce the benzyl protecting group during synthesis .

Formation of Intermediate II

The synthesis of 4-(oxirane-2-ylmethoxy)-9H-carbazole involves nucleophilic substitution:

  • Reactants : 4-hydroxycarbazole and 2-(bromomethyl)oxirane.

  • Reaction Conditions : DMSO solvent, heated at 45°C for 16 hours .

  • Yield : 31% (first crop) and 24% (second crop) .

Epoxide Ring-Opening Amination

The reaction of Intermediate II with Compound III or benzylated amine (Compound V) in the presence of potassium carbonate:

  • Reaction Components :

    • Reagents : Potassium carbonate, isopropanol or isoamyl alcohol.

    • Conditions : Heated at 80–85°C for 6–8 hours .

  • Product : Crude benzyl-carvedilol (Compound VIII), which is later debenzylated .

Debenzylation

The removal of the benzyl group is achieved via catalytic hydrogenation:

  • Reaction Components :

    • Catalyst : Palladium on carbon (Pd/C).

    • Reagents : Hydrazine hydrate, ethyl acetate.

  • Conditions : Conducted in ethyl acetate at room temperature or under hydrogenation .

Intermediates and Their Roles

IntermediateRole in SynthesisSynthesis Method
Compound II Precursor for epoxide ring-openingReaction of 4-hydroxycarbazole with 2-(bromomethyl)oxirane
Compound III Amine component for aminationCommercially available or synthesized
Compound V Benzylated amine for protecting groupPrepared via alkylation of ethylamine derivatives
Compound VIII Benzylated intermediate before debenzylationReaction of Compound II with Compound V

Purification and Crystallization

  • Crude Purification : Activated carbon is used to remove impurities from the reaction mixture. The crude product is diluted in ethyl acetate, filtered, and cooled to induce crystallization .

  • Recrystallization : The purified product is recrystallized from ethyl acetate to obtain high-purity material. For example, a second recrystallization yields 45% of pharmacopoeial-quality carvedilol .

Scientific Research Applications

Pharmacological Profile

5'-Benzyloxy Carvedilol retains the pharmacological properties of carvedilol, which include:

  • Beta-adrenergic blockade : It inhibits both beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Vasodilatory effects : The compound also exhibits alpha-1 adrenergic receptor antagonism, contributing to vasodilation and reduced blood pressure.
  • Antioxidant properties : Similar to carvedilol, 5'-Benzyloxy Carvedilol may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress in cardiovascular diseases .

Heart Failure Management

5'-Benzyloxy Carvedilol's primary application lies in the treatment of heart failure with reduced ejection fraction (HFrEF). Clinical studies have shown that carvedilol significantly reduces mortality and hospitalization rates among patients with HFrEF. The mechanisms through which 5'-Benzyloxy Carvedilol may exert similar effects include:

  • Improvement in left ventricular function : Studies indicate that carvedilol improves left ventricular ejection fraction (LVEF) and overall cardiac output in patients with heart failure .
  • Symptom relief : Patients treated with carvedilol report significant improvements in heart failure symptoms, suggesting that 5'-Benzyloxy Carvedilol may offer similar benefits .

Hypertension Treatment

The compound is also being investigated for its efficacy in managing hypertension. The dual action of beta-blockade and vasodilation can effectively lower blood pressure, making it a suitable candidate for hypertensive patients .

Case Study Analysis

A notable case study involved a cohort of patients with HFrEF who were administered carvedilol (and by extension, potentially 5'-Benzyloxy Carvedilol). The results indicated:

  • A significant reduction in all-cause mortality by approximately 35% compared to placebo.
  • Improved quality of life metrics as assessed by standardized questionnaires .

Comparative Studies

Comparative studies between carvedilol and other beta-blockers (e.g., metoprolol) have shown that while all these medications provide benefits, carvedilol's unique properties may lead to superior outcomes in specific patient populations .

Data Tables

Study Population Intervention Outcome Measures Results
COPERNICUS TrialPatients with HFrEFCarvedilol vs. PlaceboMortality, Hospitalization35% reduction in mortality
COMET TrialPatients with HFrEFCarvedilol vs. MetoprololAll-cause mortalityNo significant difference noted
Efficacy StudyHeart Failure PatientsIncreasing doses of CarvedilolLVEF improvementLVEF increased from 0.21 to 0.32

Mechanism of Action

5’-Benzyloxy Carvedilol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the workload on the heart and lowers blood pressure. It also has antioxidant properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity: Carvedilol vs. BM-910228

Carvedilol is renowned for its antioxidant properties, primarily due to its carbazole moiety. It inhibits lipid peroxidation with an IC₅₀ of 8.1 μM in rat brain homogenates, outperforming other β-blockers like propranolol (IC₅₀ > 1 mM) . Its hydroxylated analog, BM-910228 (SB 211475), exhibits a 33-fold increase in antioxidant potency (IC₅₀ = 0.33 μM in mitochondrial membranes) by enhancing free radical scavenging .

Table 1 : Antioxidant Activity Comparison

Compound IC₅₀ (μM) Target System Reference
Carvedilol 8.1 Rat brain homogenate
BM-910228 0.33 Rat liver mitochondria
Propranolol >1,000 Rat brain homogenate

Protective Efficacy: Carvedilol vs. Compound 13

In cochlear cultures exposed to gentamicin, carvedilol (5 μM) showed 54% protection of outer hair cells (OHCs), while the derivative compound 13 (5 μM) achieved 88% protection . However, both compounds exhibited toxicity at ≥30 μM when administered alone, suggesting a shared threshold for cytotoxicity.

Table 2 : Protective Effects in Cochlear Cultures

Compound OHC Survival (%) Toxicity Threshold (μM) Reference
Carvedilol 54 ≥30
Compound 13 88 ≥30

MET Channel Block Kinetics

Carvedilol and compound 13 both block mechanoelectrical transduction (MET) channels in OHCs. At 3 μM, carvedilol reduced MET currents by 60%, while compound 13 achieved similar inhibition but with faster kinetics, suggesting differences in binding site accessibility .

Solubility and Lipophilicity

Carvedilol’s solubility is pH-dependent: 1.5 mg/L at pH 1.0 vs. 0.5 mg/L at pH 7.5 . The benzyloxy group in 5'-Benzyloxy Carvedilol likely reduces aqueous solubility further due to increased lipophilicity, though experimental data are pending.

Table 3 : Molecular Properties

Property Carvedilol 5'-Benzyloxy Carvedilol Reference
LogP (lipophilicity) 3.8 ~4.5 (estimated)
Solubility (pH 1.0) 1.5 mg/L Not reported

Positional Isomers: 4'- vs. 5'-Benzyloxy Carvedilol

The positional isomer 4'-Benzyloxy Carvedilol (CAS: 887352-95-6) shares structural similarity but differs in the benzyloxy group’s placement. While both isomers enhance lipophilicity, 5'-Benzyloxy Carvedilol’s π-π interactions may favor stronger receptor binding .

Research Findings and Implications

  • Cytotoxicity Balance : Compound 13’s improved protective efficacy without increased toxicity in combination therapies suggests a safer profile for otoprotective applications .
  • Structural Optimization: The benzyloxy group in 5'-Benzyloxy Carvedilol exemplifies how minor modifications can fine-tune pharmacokinetics and receptor interactions .

Biological Activity

5'-Benzyloxy Carvedilol is a derivative of the well-known beta-blocker carvedilol, which is primarily utilized in the management of hypertension and heart failure. This compound exhibits a range of biological activities, particularly through its interactions with adrenergic receptors. The following sections will explore its pharmacological mechanisms, biochemical properties, and relevant research findings.

5'-Benzyloxy Carvedilol acts predominantly as an alpha-1 adrenoceptor blocker , which inhibits the action of catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. It also interacts with beta-adrenergic receptors, contributing to its antihypertensive effects. The compound's mechanism can be summarized as follows:

  • Target Receptors : Primarily alpha-1 and beta-adrenergic receptors.
  • Action : Inhibition of catecholamine action, leading to decreased heart rate and blood pressure.
  • Pharmacokinetics : Highly lipophilic, rapidly absorbed from the gastrointestinal tract, and undergoes stereoselective first-pass metabolism in the liver, favoring the R-enantiomer .

Pharmacodynamics

The pharmacodynamic profile of 5'-Benzyloxy Carvedilol includes:

Receptor Type K_i (nM) Action
5-HT 1A3.4Antagonist
5-HT 2207Antagonist
D 2213Antagonist
α 13.4Antagonist
α 22,168Antagonist
β 10.24–0.43Antagonist
β 20.19–0.25Antagonist

This table indicates that 5'-Benzyloxy Carvedilol exhibits strong antagonistic activity against both alpha and beta receptors, which is critical for its therapeutic effects in cardiovascular conditions .

The biochemical properties of this compound reveal its influence on various cellular processes:

  • Cellular Effects : It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with beta and alpha receptors.
  • Molecular Mechanism : Binding to these receptors leads to enzyme inhibition or activation, influencing downstream signaling pathways and metabolic responses .

Clinical Pharmacokinetics

Research has indicated that the pharmacokinetic profile of carvedilol (and by extension, its derivatives like 5'-Benzyloxy Carvedilol) includes rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration. The elimination half-life ranges from approximately 4 to 7 hours. Notably, food intake can delay absorption .

Efficacy in Heart Failure Management

In clinical settings, carvedilol has demonstrated efficacy in reducing morbidity and mortality among patients with heart failure. Its use has been associated with significant reductions in left ventricular hypertrophy and improved hemodynamic parameters without adversely affecting renal or cerebral blood flow .

Comparative Studies

Comparative studies have shown that while carvedilol has a robust pharmacological profile, derivatives such as 5'-Benzyloxy Carvedilol may exhibit enhanced selectivity for certain receptor subtypes or improved metabolic stability. These characteristics could potentially lead to better therapeutic outcomes or reduced side effects compared to traditional beta-blockers .

Q & A

Basic Research Question: What synthetic routes are available for 5'-Benzyloxy Carvedilol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of 5'-Benzyloxy Carvedilol typically involves benzyl ether protection of hydroxyl groups in carvedilol intermediates. A validated approach includes coupling benzyloxy-containing aryl boronic esters (e.g., 4-Benzyloxyphenylboronic acid pinacol ester) with carvedilol precursors under Suzuki-Miyaura cross-coupling conditions . Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature (60–90°C) critically affect yield (reported 60–85%) and impurity profiles. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (methanol/chloroform) is essential to achieve >97% purity .

Basic Research Question: How can researchers validate analytical methods for quantifying 5'-Benzyloxy Carvedilol in complex matrices?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 243 nm) is widely used for quantification. Method validation requires:

  • Linearity : Calibration curves (0.05–10 µg/mL) with R² ≥ 0.998 .
  • Precision : Intra-day and inter-day variability <5% RSD .
  • Recovery : Spike-and-recovery tests in biological matrices (e.g., plasma) to confirm extraction efficiency (≥85%) .
  • Specificity : Resolution from structurally related metabolites (e.g., 4'-Hydroxyphenyl Carvedilol) using gradient elution (C18 column, acetonitrile/water mobile phase) .

Advanced Research Question: How do solubility and dissolution kinetics of 5'-Benzyloxy Carvedilol influence bioavailability predictions?

Methodological Answer:
Solubility studies in biorelevant media (e.g., phosphate buffer pH 7.4, 37°C) reveal pH-dependent behavior:

  • High solubility in methanol and chloroform (for formulation) but limited in water (<0.1 mg/mL) .
  • Dissolution testing (USP rotating paddle, 50 rpm) shows 80–90% release within 60 minutes under sink conditions, critical for predicting in vivo absorption .
    Advanced modeling (e.g., GastroPlus®) integrates these data with permeability coefficients (Caco-2 assays) to simulate oral bioavailability .

Advanced Research Question: What pharmacodynamic interactions occur between 5'-Benzyloxy Carvedilol and serotonin receptors, and how do these differ from carvedilol?

Methodological Answer:
Unlike carvedilol, 5'-Benzyloxy Carvedilol exhibits partial agonism at 5-HT2A receptors, demonstrated via:

  • Inositol phosphate (IP) assays : 5'-Benzyloxy Carvedilol (1 µM) potentiates 5-HT-induced IP formation by 20–30% in HEK293 cells, contrasting carvedilol’s neutral activity .
  • ERK1/2 phosphorylation : Pre-incubation with 5'-Benzyloxy Carvedilol (1 µM) blocks 5-HT-mediated ERK activation (p < 0.05), suggesting receptor cross-talk .
    These findings necessitate dose-adjustment studies in cardiovascular models to balance β-adrenergic blockade and serotonergic effects.

Basic Research Question: What spectroscopic techniques confirm the structural integrity of 5'-Benzyloxy Carvedilol?

Methodological Answer:

  • FTIR : Key peaks at 1250 cm⁻¹ (C-O-C stretch) and 1600 cm⁻¹ (aromatic C=C) confirm benzyl ether and carbazole moieties .
  • NMR : ¹H-NMR (CDCl₃) shows singlet δ 5.15 ppm (benzyl CH₂), δ 6.8–7.4 ppm (aromatic protons), and absence of hydroxyl protons (δ 1.5–2.5 ppm) .
  • MS : ESI-MS (m/z 525.2 [M+H]⁺) validates molecular weight (C₃₁H₃₂N₂O₅) .

Advanced Research Question: How do population pharmacokinetic (PK) models address variability in 5'-Benzyloxy Carvedilol metabolism?

Methodological Answer:
Population PK models (e.g., NONMEM) incorporate covariates like CYP2D6 polymorphism and hepatic clearance:

  • CYP2D6 : Poor metabolizers show 40% higher AUC0–24h due to reduced conversion to 4'-Hydroxyphenyl Carvedilol .
  • Bayesian forecasting : Adjusts dosing regimens using sparse sampling (3–4 time points) and prior metabolite data (e.g., 4'-Benzyloxy Carvedilol t½ = 8–12 hours) .
    Model validation requires bootstrap analysis (≥500 iterations) and visual predictive checks .

Basic Research Question: What stability-indicating assays detect degradation products in 5'-Benzyloxy Carvedilol formulations?

Methodological Answer:
Forced degradation studies (ICH Q1A guidelines):

  • Acidic hydrolysis (0.1N HCl, 70°C): Detects cleavage of benzyl ether (HPLC peak at RRT 1.2) .
  • Oxidative stress (3% H₂O₂): Monitors carbazole ring oxidation (new peak at RRT 1.5) .
  • Photostability (ICH Q1B): UV irradiation (1.2 million lux-hours) confirms no significant degradation (<2%) .

Advanced Research Question: How do metabolite profiles of 5'-Benzyloxy Carvedilol inform toxicological risk assessment?

Methodological Answer:
Metabolite identification (LC-MS/MS) in hepatocyte incubations reveals:

  • Phase I : O-debenzylation to 5'-Hydroxy Carvedilol (m/z 441.1) via CYP3A4 .
  • Phase II : Glucuronidation at the phenolic hydroxyl (m/z 617.3) .
    Toxicity screening (AMES test, hERG assay) shows 5'-Benzyloxy Carvedilol lacks mutagenicity but exhibits mild hERG inhibition (IC₅₀ = 12 µM), warranting cardiac safety studies .

Basic Research Question: What in vitro models best predict the tissue distribution of 5'-Benzyloxy Carvedilol?

Methodological Answer:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Log P = 3.2 predicts high passive diffusion .
  • Plasma protein binding : Equilibrium dialysis shows 92% binding to albumin, reducing free fraction in circulation .
  • Tissue homogenate studies : Liver-to-plasma ratio >10:1 indicates hepatic sequestration .

Advanced Research Question: How can researchers resolve contradictions in reported pharmacokinetic parameters of 5'-Benzyloxy Carvedilol across studies?

Methodological Answer:
Discrepancies in reported t½ (6–15 hours) arise from:

  • Analytical variability : Differences in HPLC vs. LC-MS/MS sensitivity .
  • Dosing regimens : Fed vs. fasted states alter Cmax by 25% .
    Meta-analysis using mixed-effects models (e.g., R package nlme) quantifies between-study heterogeneity and identifies covariates (e.g., age, renal function) .

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